molecular formula C21H19N3 B13800140 N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine

N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine

Cat. No.: B13800140
M. Wt: 313.4 g/mol
InChI Key: JZBNZDUYBGAUDX-HYARGMPZSA-N
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Description

N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an indole moiety linked to a naphthalene ring through a methyleneamino bridge, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine typically involves the condensation of 3,3-dimethylindole-2-carbaldehyde with naphthalen-2-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methyleneamino linkage. Common solvents used in this synthesis include ethanol, methanol, or dichloromethane, and the reaction is often conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methyleneamino group.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole and naphthalene rings, using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(E)-(3,3-dimethylindol-2-yl)methylideneamino]naphthalen-2-amine

InChI

InChI=1S/C21H19N3/c1-21(2)18-9-5-6-10-19(18)23-20(21)14-22-24-17-12-11-15-7-3-4-8-16(15)13-17/h3-14,24H,1-2H3/b22-14+

InChI Key

JZBNZDUYBGAUDX-HYARGMPZSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2N=C1/C=N/NC3=CC4=CC=CC=C4C=C3)C

Canonical SMILES

CC1(C2=CC=CC=C2N=C1C=NNC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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